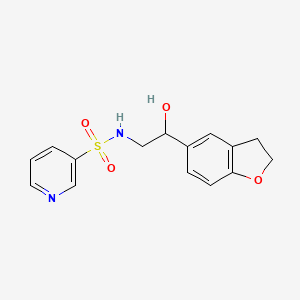

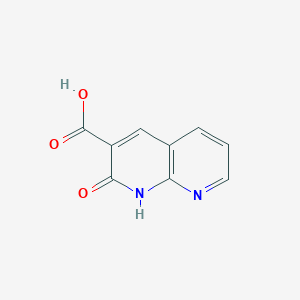

![molecular formula C19H12Cl3NO2S2 B2411410 1,3-Dichloro-2-({4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzene CAS No. 477869-65-1](/img/structure/B2411410.png)

1,3-Dichloro-2-({4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3-Dichloro-2-({4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzene, also known as 4-chloro-3-nitrobenzene sulfonamide, is an organic compound that is used in a variety of scientific research applications. It is a white to off-white solid with a molecular weight of 353.8 g/mol and a melting point of 97-99°C. This compound is used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a pharmaceutical intermediate.

Aplicaciones Científicas De Investigación

Environmental Monitoring and Pollution Studies

- Role in Environmental Contaminant Analysis :

- Studies on polychlorinated dibenzothiophenes (PCDTs), which are structurally related to chlorophenyl groups, suggest their formation through chemical processes similar to those resulting in the production of polychlorinated dibenzofurans (PCDFs). These compounds are found in environmental pollutants like pulp and paper mill effluents, waste incineration fly ash, and are associated with metal reclamation processes. The research highlights their environmental relevance, especially in the context of aquatic pollution in areas like the Passaic River in New Jersey, indicating a need for monitoring and managing these pollutants (Huntley et al., 1994).

Chemical Synthesis and Industrial Applications

Involvement in Chemical Synthesis Processes :

- The synthesis of nitrobenzene, a compound related to the nitrobenzyl group in the compound of interest, has been extensively studied. The research reviews various processes for its production, including mixed acid nitration and adiabatic nitration, and the potential for using solid acid catalysts for synthesizing nitrobenzene. This highlights the industrial relevance and the ongoing research in improving the synthesis processes of such compounds (Zhao, 2003).

Utilization in Advanced Material Synthesis :

- Research on photosensitive protecting groups, which are essential in the synthesis of light-sensitive materials, points to the importance of nitrobenzyl groups. These groups, similar to the nitrobenzyl moiety in the compound of interest, show promise in the field of synthetic chemistry due to their ability to undergo light-induced reactions, indicating their potential in developing advanced materials and applications in nanotechnology (Amit et al., 1974).

Applications in Photoreactive Systems :

- The study on photochromic ortho-nitrobenzylpyridines provides insights into the structural and spectroscopic aspects of nitro-based caged compounds. The photochromic activity of these compounds, which share a structural similarity with the nitrobenzyl part of the compound , showcases their potential in photon-based electronics and other photoresponsive applications (Naumov, 2006).

Antioxidant and Redox Mediator Studies

Antioxidant Capacity and Reaction Pathways :

- A study on the ABTS/PP decolorization assay of antioxidant capacity sheds light on the reaction pathways of antioxidants, which can form coupling adducts, undergo oxidative degradation, and contribute to the overall antioxidant capacity. The study, although not directly linked to the compound of interest, illustrates the complexity and specificity of reactions involving similar chemical structures (Ilyasov et al., 2020).

Use of Redox Mediators in Organic Pollutant Treatment :

- The use of redox mediators in the enzymatic treatment of organic pollutants is highlighted in a review focusing on the degradation of recalcitrant compounds. The study emphasizes the enhancement in the efficiency of degradation processes, indicating the importance of understanding the chemical and redox properties of compounds for environmental remediation (Husain & Husain, 2007).

Propiedades

IUPAC Name |

1,3-dichloro-2-[[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methylsulfanyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl3NO2S2/c20-13-5-7-14(8-6-13)27-18-9-4-12(10-17(18)23(24)25)11-26-19-15(21)2-1-3-16(19)22/h1-10H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCCQIXTZWKCFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)SCC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl3NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dichloro-2-({4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

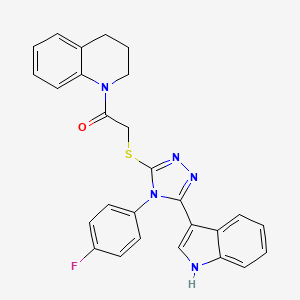

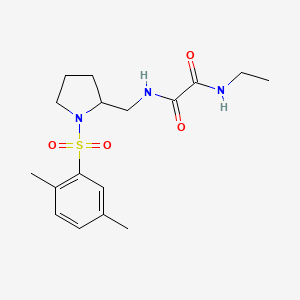

![(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2411332.png)

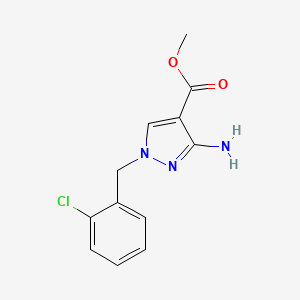

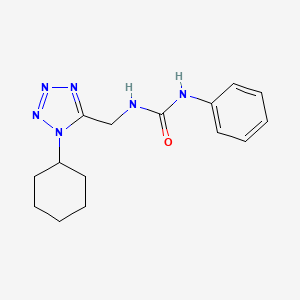

![6-Ethyl-7-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2411335.png)

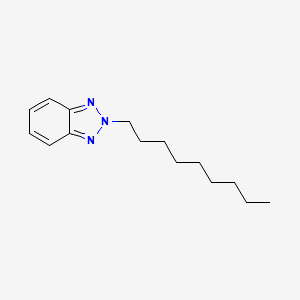

![2-(4-Bromophenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine](/img/structure/B2411340.png)

![4-[benzyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide](/img/structure/B2411343.png)

![2-Amino-6-nitrobenzo[d]thiazol-4-ol](/img/structure/B2411345.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B2411347.png)

![2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2411348.png)